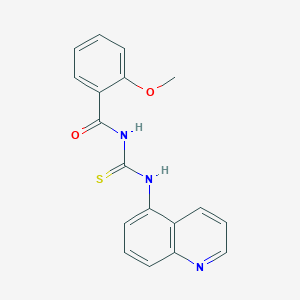
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide, also known as QNZ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. QNZ is a synthetic compound that has been developed through a series of chemical modifications to improve its efficacy and specificity.
Aplicaciones Científicas De Investigación
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and neurological disorders. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy.
Mecanismo De Acción
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide inhibits the activity of NF-κB by binding to the p50 subunit of the protein complex. This prevents the translocation of NF-κB to the nucleus, where it activates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also leads to the downregulation of anti-apoptotic genes, which promotes cell death in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects in animal models. Inhibition of NF-κB activity by 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to induce cell death in cancer cells and sensitize cancer cells to chemotherapy. In addition, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been shown to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has also been shown to have high specificity for the p50 subunit of NF-κB, which reduces the risk of off-target effects. However, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide in other diseases, such as cardiovascular disease and metabolic disorders. In addition, the development of new drug delivery systems for 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide could improve its solubility and effectiveness in vivo.
Métodos De Síntesis
The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide involves several chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with quinoline-5-amine to form the amide intermediate. The amide intermediate is then reacted with thiourea to form the final product, 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide. The synthesis of 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide has been optimized to improve its yield and purity, which is important for its use in scientific research.
Propiedades
Nombre del producto |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
|---|---|
Fórmula molecular |
C18H15N3O2S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H15N3O2S/c1-23-16-10-3-2-6-13(16)17(22)21-18(24)20-15-9-4-8-14-12(15)7-5-11-19-14/h2-11H,1H3,(H2,20,21,22,24) |
Clave InChI |
QUWAHIYNYXTQBE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2-furyl)acryloyl]-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278184.png)
![N-(2-methoxybenzoyl)-N'-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B278185.png)
![2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-[5-(3-chloro-4-methylphenyl)-2-furyl]acrylamide](/img/structure/B278189.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B278190.png)
![N-[6-(propionylamino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B278191.png)


![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B278199.png)
![2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278200.png)
![2-(2,4-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278202.png)

![3-ethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278209.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B278211.png)